molecular formula C7H5BrClF B1281978 1-Bromo-4-chloro-2-fluoro-3-methylbenzene CAS No. 943830-58-8

1-Bromo-4-chloro-2-fluoro-3-methylbenzene

Cat. No.: B1281978
CAS No.: 943830-58-8
M. Wt: 223.47 g/mol
InChI Key: CKQJSLXOBAZJLD-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-fluoro-3-methylbenzene is a polyhalogenated aromatic compound with the molecular formula C₇H₅BrClF. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methyl group. It is commonly used in various chemical synthesis processes and has significant applications in scientific research and industry .

Scientific Research Applications

1-Bromo-4-chloro-2-fluoro-3-methylbenzene has a wide range of applications in scientific research, including:

Safety and Hazards

This compound is classified as a combustible liquid . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 1-Bromo-4-chloro-2-fluoro-3-methylbenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where a precursor benzene compound undergoes bromination, chlorination, and fluorination in a stepwise manner. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources, along with catalysts to facilitate the reactions .

Industrial production methods may involve large-scale halogenation processes, where the precursor benzene compound is treated with halogenating agents under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-4-chloro-2-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

    Oxidation Reactions: The methyl group in the compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carboxylic acids or aldehydes .

Mechanism of Action

The mechanism by which 1-Bromo-4-chloro-2-fluoro-3-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating effect of the methyl group. These electronic effects can alter the compound’s reactivity and selectivity in various reactions .

In biological systems, the compound’s halogenated structure can interact with molecular targets such as enzymes, receptors, and DNA. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects .

Properties

IUPAC Name

1-bromo-4-chloro-2-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQJSLXOBAZJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40537421
Record name 1-Bromo-4-chloro-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943830-58-8
Record name 1-Bromo-4-chloro-2-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40537421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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